7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

Catalog No.
S1524518
CAS No.
147778-05-0
M.F
C9H7ClN2O3
M. Wt
226.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

CAS Number

147778-05-0

Product Name

7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

IUPAC Name

7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

InChI

InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13)

InChI Key

JXGOSNKBNBJAGV-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-]

7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound characterized by its quinoline structure, which includes a chloro and a nitro group. The molecular formula is C9H8ClN3O2, and it has a molecular weight of approximately 227.63 g/mol. This compound features a bicyclic structure with significant potential in medicinal chemistry due to its unique functional groups that can participate in various

The reactivity of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one can be attributed to the presence of both the chloro and nitro substituents. Common reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to derivatives with varying biological activities.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound’s properties and potentially enhancing its biological activity .
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures, which may exhibit improved pharmacological profiles .

Research indicates that 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
  • Antitumor Activity: It has been evaluated for its potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Some investigations suggest it may protect neuronal cells from oxidative stress and apoptosis .

Several methods have been developed for synthesizing 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one:

  • Condensation Reactions: Typically involves the reaction of 2-amino compounds with appropriate carbonyl precursors in the presence of acid catalysts.
  • Multi-step Synthesis: Starting from simpler quinoline derivatives, introducing chloro and nitro groups through electrophilic substitution methods followed by cyclization.
  • One-Pot Synthesis: Recent advancements have led to efficient one-pot synthesis methods that streamline the process while maintaining high yields .

The applications of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one span various fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new antimicrobial and antitumor agents.
  • Chemical Probes: Utilized in biochemical assays to study enzyme interactions and cellular processes.
  • Agricultural Chemistry: Investigated for potential use in developing new pesticides or herbicides due to its biological activity against pathogens .

Interaction studies have focused on understanding how 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one interacts with various biological targets:

  • Enzyme Inhibition: It has shown promise as an inhibitor of specific enzymes involved in cancer progression.
  • Receptor Binding Studies: Research indicates that it may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

These interactions highlight its potential as a therapeutic agent in treating various diseases .

Several compounds share structural similarities with 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
7-ChloroquinolineQuinolineAntimicrobial activity; less potent than target compound
5-NitroindoleIndoleNeuroprotective effects; different core structure
6-ChloroquinazolineQuinazolineAnticancer properties; lacks nitro group
7-NitroindazoleIndazoleAntimicrobial; different nitrogen arrangement

The presence of both chloro and nitro groups in 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one contributes to its unique reactivity and biological activity compared to these similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.0145198 g/mol

Monoisotopic Mass

226.0145198 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-07-17

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